(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
Overview
Description
“(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1108713-69-4 . It has a molecular weight of 185.61 . The IUPAC name for this compound is 2,1,3-benzoxadiazol-5-ylmethanamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride” is 1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
“(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride” is a solid at room temperature . It has a molecular weight of 185.61 .Scientific Research Applications
Semmler-Wolff Aromatization : The compound has been utilized in the Semmler-Wolff aromatization process to obtain 4-amino[2,1,3]benzoxadiazole and 4-acetamido[2,1,3]benzoxadiazole 1-oxide, following which the resultant amines underwent further reactions (Samsonov, Salʼnikov, & Volodarskii, 2010).
Analytical Chemistry Applications : Derivatives of benzoxadiazole have been used for the derivatization of amines and amino acids, analyzed using high-performance liquid chromatography (HPLC), indicating its significant role in analytical methods and instrumental developments (Aboul-Enein, Elbashir, & Suliman, 2011).
Structural and Spectral Studies : Various complexes containing benzimidazole ligands, closely related to benzoxadiazole compounds, have been synthesized and extensively studied for their molecular structures, vibrational frequencies, cytotoxicity, and potential as anticancer compounds (Ghani & Mansour, 2011).
Optical and Electrochemical Properties : Benzoxadiazole-containing monomers have been synthesized and their electrochemical polymerizations studied, indicating their potential applications in electrochromic devices due to their significant influence on the electronic properties of polymers (Goker, Hizalan, Udum, & Toppare, 2014).
Antimicrobial and Antifungal Activities : Novel heterocyclic compounds containing benzimidazole derivatives, related to benzoxadiazole compounds, have shown antimicrobial activity against several pathogenic bacterial strains and high activity against rotavirus and adenovirus, indicating their potential in pharmaceutical applications (Bassyouni, Saleh, Elhefnawi, El-Moez, El-Senousy, & Abdel-Rehim, 2012).
Sensor Applications : Derivatives of benzoxadiazole, similar to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, have been synthesized and shown high chemosensor activity with respect to hydrogen cations, suggesting their use in pH sensor technologies (Tolpygin, Revinskii, Starikov, Dubonosov, Bren, & Minkin, 2012).
Safety And Hazards
properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAQHHLKDBXSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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